Higher Predicted Boiling Point Reflects Stronger Intermolecular Interactions vs. the 2‑Regioisomer
The 7‑(bromomethyl)‑1‑naphthonitrile isomer exhibits a predicted boiling point of 386.8 ± 17.0 °C, which is 12.1 °C higher than that of 2‑(bromomethyl)‑1‑naphthonitrile (374.7 °C) . This difference, calculated using the same computational methodology, indicates stronger cohesive forces in the 7‑substituted congener, potentially arising from more favourable dipole‑dipole alignment between the nitrile and bromomethyl substituents.
| Evidence Dimension | Predicted boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 386.8 ± 17.0 °C (predicted) |
| Comparator Or Baseline | 2‑(Bromomethyl)‑1‑naphthonitrile: 374.7 °C (predicted) |
| Quantified Difference | ≈ 12.1 °C higher for the 7‑regioisomer |
| Conditions | Predicted values from ChemicalBook and Chem960 databases; no experimental boiling‑point data are available. |
Why This Matters
A higher boiling point can translate into greater thermal stability during solvent removal or distillation, reducing losses in large‑scale syntheses and simplifying purification.
